Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol
Description
Rel-(3aR,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-ylmethanol is a bicyclic pyrrolidine derivative featuring a fused pyran-pyrrolidine ring system and a hydroxymethyl substituent. The compound’s stereochemistry (3aR,7aS) implies a specific spatial arrangement that may influence its physicochemical and biological properties.
Properties
IUPAC Name |
[(3aR,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-3a-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-5-8-4-9-3-7(8)1-2-11-6-8/h7,9-10H,1-6H2/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJNRBOVZLXNDZ-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(C1CNC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@]2([C@H]1CNC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol typically involves a multi-step process. One common method starts with the cyclization of a suitable precursor to form the hexahydropyrano ring, followed by the introduction of the pyrrol moiety through a series of nucleophilic substitution reactions. The final step involves the reduction of the intermediate to yield the desired methanol derivative. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities. Industrial methods also incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Hexahydrobenzo[f]chromeno[4,3-b]pyrrole Derivative
Compound: Methyl 3-(4-methoxyphenyl)-1-methyl-1,2,3,3a,4,11b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate (C₂₅H₂₅NO₄) .
- Structural Features: Core Framework: A benzo[f]chromeno-pyrrole system fused with a pyrrolidine ring. Substituents: Methoxy and methyl groups, with a carboxylate ester. Conformations:
- Pyrrolidine ring adopts an envelope conformation.
- Tetrahydropyran ring exists in a half-chair conformation.
- Stabilization : Crystal packing is stabilized by C–H⋯π interactions.
Key Differences :
- The absence of ester groups (e.g., carboxylate) in the target compound may lower lipophilicity compared to the hexahydrobenzo[f]chromeno-pyrrole derivative.
Sulfonated Pyrrole Derivatives
Compounds : 4-Aroyl-3-sulfonyl-1H-pyrroles (e.g., 4-aroyl-3-(pyrazolylsulfonyl)-1H-pyrrole) .
- Structural Features: Core: Monocyclic pyrrole with sulfonyl and aroyl substituents. Synthesis: Prepared via chloranil-mediated cyclization in xylene under reflux .
Key Differences :
- The bicyclic pyrano-pyrrolidine system in the target compound introduces stereochemical complexity absent in monocyclic sulfonated pyrroles.
- Hydroxymethyl groups may enhance aqueous solubility compared to sulfonated derivatives, which are often more lipophilic.
Natural Pyrrolidine Derivatives
Compounds : Zygocaperoside and Isorhamnetin-3-O-glycoside (isolated from Zygophyllum fabago) .
- Structural Features: Core: Steroidal (Zygocaperoside) or flavonoid glycoside (Isorhamnetin-3-O-glycoside). Analysis: Characterized via UV, ¹H-NMR, and ¹³C-NMR spectroscopy .
| Property | Target Compound (Rel-3aR,7aS) | Natural Pyrrolidine Derivatives |
|---|---|---|
| Origin | Synthetic | Plant-derived |
| Spectroscopy | Not reported | ¹H/¹³C-NMR, UV |
| Bioactivity | Unknown | Likely bioactive (e.g., antioxidant) |
Key Differences :
- The target compound’s synthetic origin contrasts with the natural isolation of Zygocaperoside and Isorhamnetin derivatives.
- NMR data for the target compound (if available) would likely show distinct proton environments due to its fused pyran-pyrrolidine system compared to the glycosidic linkages in natural products.
Research Implications and Gaps
- Conformational Analysis: The pyrano-pyrrolidine system in the target compound may adopt chair or boat conformations, differing from the envelope/half-chair conformations observed in hexahydrobenzo[f]chromeno-pyrrole derivatives .
- Synthetic Challenges : Stereoselective synthesis of the 3aR,7aS configuration remains unexplored in the provided evidence but could draw on methods used for related bicyclic systems.
- Spectroscopic Characterization : Future studies should prioritize ¹H/¹³C-NMR and X-ray crystallography to resolve the target compound’s structure and compare it with analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
